2-Amino-1-(4-fluorophenyl)ethanone
Overview
Description
“2-Amino-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H8FNO . It is also known by other names such as “2-Amino-4’-fluoroacetophenone” and "2-amino-1-(4-fluorophenyl)ethan-1-one" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, a novel NADH-dependent, short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, exhibited excellent enantioselectivity and high activity for the production of ®-CFPL (24b) through the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to an ethanone group with an amino group . The InChI representation of the molecule isInChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 153.058992041 g/mol . The topological polar surface area of the compound is 43.1 Ų .Scientific Research Applications
Synthesis and Antimicrobial Activity :
- Schiff bases of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, have shown significant antimicrobial activity. This underscores the potential of derivatives of 2-Amino-1-(4-fluorophenyl)ethanone in developing new antimicrobial agents (Puthran et al., 2019).
- The creation of novel propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, followed by their propargylation and click reaction, has led to compounds with notable antimicrobial properties (Nagamani et al., 2018).
Pharmacological Research :
- A study on the utilization of stable isotope labeling facilitated the identification of polar metabolites of an antimalarial agent, [14C]KAF156, derived from 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone. This highlights the role of this compound derivatives in drug metabolism and pharmacokinetics studies (Huskey et al., 2016).
Material Science and Chemistry :
- The compound 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone has been studied for its crystal structure, revealing significant insights into the molecular interactions and potential applications in material science (Abdel‐Aziz et al., 2012).
- Research into the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) has contributed to understanding solvent heterogeneity and its implications in fluorescence studies (Ghoneim, 2001).
Pharmaceutical Synthesis :
- An approach to synthesizing (S)-(-)-1-(4-fluorophenyl)ethanol, which is an intermediate in creating antagonists for the CCR5 chemokine receptor and other pharmacologically relevant compounds, highlights the versatility of this compound in pharmaceutical synthesis (2022).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is stable in an inert atmosphere and at temperatures between 2-8°c .
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXSMQJWZMANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364504 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-43-7 | |
Record name | 2-amino-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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